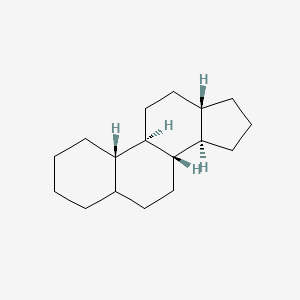

Gonane

Description

Structure

3D Structure

Properties

CAS No. |

4732-76-7 |

|---|---|

Molecular Formula |

C17H28 |

Molecular Weight |

232.4 g/mol |

IUPAC Name |

(8S,9R,10S,13S,14R)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C17H28/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h12-17H,1-11H2/t12?,13-,14-,15+,16+,17-/m0/s1 |

InChI Key |

UACIBCPNAKBWHX-CTBOZYAPSA-N |

SMILES |

C1CCC2C(C1)CCC3C2CCC4C3CCC4 |

Isomeric SMILES |

C1CCC2CC[C@H]3[C@@H]4CCC[C@H]4CC[C@@H]3[C@H]2C1 |

Canonical SMILES |

C1CCC2C(C1)CCC3C2CCC4C3CCC4 |

Origin of Product |

United States |

Historical Trajectories in Gonane Chemical Research

Early Investigations and Structure Elucidation of Steroidal Skeletons

The initial foray into the world of steroidal compounds began in the early 19th century with investigations into the composition of animal fats and gallstones. britannica.com Chemists of the era isolated a waxy, crystalline substance they named cholesterol, which was recognized as a distinct chemical entity around 1812. libretexts.org These early studies established some of cholesterol's basic chemical features. For instance, by 1859, it was identified as an alcohol due to its ability to form esters, and by 1868, the presence of a double bond was confirmed through the formation of a dibromide derivative. libretexts.org

However, elucidating the complex, polycyclic nature of the underlying skeleton proved to be a formidable challenge. britannica.com For decades, the precise arrangement of atoms remained a mystery. The correct molecular formula for cholesterol was definitively established as C27H46O in 1888, a critical step that corrected earlier, slightly inaccurate proposals. libretexts.org The breakthrough in deciphering the tetracyclic ring system came from arduous, systematic degradation experiments. This painstaking work, primarily focused on cholesterol and the related bile acids, involved breaking down the large molecules step-by-step to identify smaller, recognizable fragments, which could then be pieced together like a puzzle to deduce the original structure. libretexts.orgbritannica.com

Seminal Contributions to Understanding the Steroid Nucleus

The early 20th century witnessed monumental progress in steroid chemistry, largely driven by the work of German chemists Adolf Windaus and Heinrich Wieland. Their research groups conducted extensive and complex degradation studies that were instrumental in finally establishing the correct ring structure of cholesterol and the bile acids. britannica.cominflibnet.ac.in This work definitively proved the shared four-ring, or gonane, nucleus among these compounds.

Another pivotal moment came in 1950 with the work of Sir Derek H.R. Barton. britannica.com While the flat, two-dimensional structure of the steroid nucleus was known, its three-dimensional stereochemistry was poorly understood. Barton's seminal paper, "The Conformation of the Steroid Nucleus," introduced the principles of conformational analysis to the field. britannica.com This provided a theoretical framework for understanding the spatial arrangement of the atoms and substituent groups, explaining the relative stability and reactivity of different isomers and providing a deeper understanding of the structure-function relationships that are so critical to steroid biology. britannica.com

| Scientist(s) | Contribution | Approximate Time Period |

|---|---|---|

| Michel Eugène Chevreul | First isolated and named cholesterol from gallstones. | c. 1815 |

| Adolf Windaus & Heinrich Wieland | Elucidated the fundamental four-ring structure of the steroid skeleton through extensive chemical degradation studies of cholesterol and bile acids. britannica.cominflibnet.ac.in | Early 20th Century |

| Sir Derek H.R. Barton | Applied principles of conformational analysis to explain the three-dimensional stereochemistry of the steroid nucleus. britannica.com | 1950 |

Evolution of Synthetic Strategies for this compound-Derived Structures

The elucidation of the steroid nucleus structure opened the door to the chemical synthesis of these vital compounds. Early commercial production of steroid hormones relied on the partial synthesis from readily available natural steroids. Cholesterol, sourced from animals, and cholic acid, a by-product of the meat industry, were among the first starting materials used for the production of hormones like cortisone (B1669442). britannica.com

A significant evolution in synthetic strategy occurred with the shift to plant-based precursors, known as phytosterols (B1254722). britannica.com The discovery that diosgenin (B1670711), a steroid sapogenin abundant in yams of the Dioscorea genus, could be efficiently converted into progesterone (B1679170) revolutionized the steroid industry. britannica.com This made the large-scale, cost-effective production of progesterone and, from it, other steroid hormones like androgens and estrogens, a reality. britannica.com

Advanced Chemical Synthesis Methodologies for Gonane and Its Derivatives

Total Synthesis of the Gonane Tetracyclic Skeleton

The de novo construction of the complex, stereochemically rich this compound framework presents a formidable challenge to synthetic chemists. Over the years, various strategies have been developed, broadly categorized into linear and convergent approaches, each with its own set of advantages and challenges.

A notable example of a convergent and enantiospecific total synthesis of steroids, which share the this compound nucleus, starts from the readily available chiral building block, epichlorohydrin. nih.govnih.gov This strategy allows for the synthesis of both the natural (nat) and unnatural (ent) enantiomers of steroidal compounds. nih.govnih.gov The key steps in this synthesis involve the construction of the C/D ring system through a metallacycle-mediated annulative cross-coupling, followed by the formation of the A and B rings. nih.govresearchgate.net

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step construction of the target molecule from a single starting material. | Conceptually simple to plan. | Often results in long synthetic sequences and low overall yields. |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. | More efficient, higher overall yields, greater flexibility for diversification. | Requires more complex planning and fragment coupling strategies. |

The construction of the four-ring this compound skeleton relies on a variety of powerful ring-forming reactions. The Diels-Alder reaction, a [4+2] cycloaddition, has been a cornerstone in steroid synthesis for decades, enabling the formation of the six-membered A, B, or C rings with good stereochemical control. wikipedia.orgnih.govnih.govd-nb.info Aldol (B89426) condensations are another class of crucial carbon-carbon bond-forming reactions used to construct the rings of the steroid nucleus, often in a stereoselective manner. nih.govlibretexts.orgwikipedia.orgorganic-chemistry.orgsigmaaldrich.com

Stereochemical control is paramount in this compound synthesis, as the biological activity of steroids is highly dependent on their three-dimensional structure. wikipedia.org this compound itself has six chiral centers, leading to 64 possible stereoisomers. wikipedia.org Strategies to achieve high stereoselectivity include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as epichlorohydrin, to impart the desired stereochemistry to the final molecule. nih.govnih.gov

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer or diastereomer over others.

Substrate-Controlled Reactions: Taking advantage of the existing stereochemistry in an intermediate to direct the stereochemical outcome of subsequent reactions. An example is the catalytic hydrogenation of a double bond from the less hindered face of the molecule. researchgate.net

A modern approach to stereocontrolled steroid synthesis involves a metallacycle-mediated annulative cross-coupling and an acid-catalyzed vinylcyclopropane (B126155) rearrangement cascade, which allows for the enantiospecific synthesis of steroids. nih.govnih.govresearchgate.net

The quest for more efficient and flexible synthetic routes to this compound and its derivatives is an ongoing endeavor. Recent innovations have focused on developing concise and versatile strategies that allow for the rapid assembly of the tetracyclic core and the introduction of diverse functionalities. springernature.comresearchgate.netnih.gov

One such novel strategy provides enantiospecific access to a wide range of steroidal structures in as few as five chemical steps from epichlorohydrin. nih.govnih.govresearchgate.net This approach is not only convergent and flexible but also allows for the selective functionalization of each of the four rings of the this compound skeleton. nih.gov The key transformations in this synthesis are a metallacycle-mediated annulative cross-coupling and a vinylcyclopropane rearrangement cascade. nih.govnih.gov This methodology has enabled the preparation of multigram quantities of both natural and unnatural steroidal compounds, opening up new avenues for medicinal chemistry and the exploration of structure-activity relationships. nih.gov

Partial Synthesis and Modification of this compound-Related Precursors

Partial synthesis, which involves the chemical modification of readily available, naturally occurring steroids, remains a cornerstone of the pharmaceutical industry for the production of steroidal drugs. This approach leverages the complex, pre-existing tetracyclic framework of natural steroids to access a wide array of this compound derivatives.

A vast number of steroids have been isolated from natural sources, with cholesterol and diosgenin (B1670711) being two of the most important starting materials for the semi-synthesis of steroidal hormones and other this compound derivatives. britannica.comscielo.brresearchgate.netwikipedia.orgnih.govnih.govmdpi.com These precursors undergo a series of chemical transformations to modify their structure and introduce desired functionalities. researchgate.net For instance, the side chain of diosgenin, obtained from wild yams, can be cleaved to produce progesterone (B1679170), a key intermediate for the synthesis of many other steroid hormones. wikipedia.org Similarly, cholesterol can be converted into various androstane (B1237026) and pregnane (B1235032) derivatives. nih.govnih.govmdpi.com

These modifications often involve a combination of chemical and microbiological processes. For example, specific hydroxylations at positions that are difficult to achieve through traditional chemical methods can be accomplished with high regio- and stereoselectivity using microbial fermentation. researchgate.net

| Natural Precursor | Source | Key Synthetic Intermediates |

| Diosgenin | Wild Yams (Dioscorea species) | Progesterone, Pregnenolone (B344588) |

| Cholesterol | Animal sources | Androstanes, Pregnanes |

The biological activity of this compound derivatives can be significantly modulated by the nature and stereochemistry of the side chain at the C-17 position and the presence of various functional groups on the tetracyclic core. libretexts.orgtaylorandfrancis.com Consequently, the development of methods for the selective introduction and modification of these features is of great importance.

The introduction of side chains at C-17 can be achieved through various methods, including the Wittig reaction with 17-keto steroids to form an ethylidene group, which can then be further elaborated using ene reactions. researchgate.net This approach allows for the stereoselective formation of the natural steroid configuration at C-20. researchgate.net The modified Julia olefination is another powerful tool for constructing functionalized steroidal side chains. nih.gov

Functional groups can be introduced onto the this compound nucleus at various positions. For example, the ethinyl group is often introduced at the C-17α position in many synthetic progestins. taylorandfrancis.com Other common modifications include the introduction of hydroxyl, keto, and halogen groups at specific positions on the A, B, C, or D rings to fine-tune the biological properties of the molecule. google.comresearchgate.netnih.govnih.govnih.gov

Asymmetric Synthesis of Optically Active this compound Derivatives

The synthesis of optically active this compound derivatives, which form the core of all steroids, is a significant challenge in organic chemistry due to the presence of multiple stereocenters. The precise control of stereochemistry is crucial as different stereoisomers can exhibit vastly different biological activities. Modern synthetic strategies have increasingly focused on asymmetric methods to produce enantiomerically pure this compound systems.

Enantioselective Approaches to Chiral this compound Systems

The enantioselective synthesis of the this compound nucleus has been approached through various catalytic methods, aiming to establish the key stereocenters of the tetracyclic framework with high precision. These approaches often involve the use of chiral catalysts to direct the formation of specific stereoisomers.

One prominent strategy involves the use of organocatalysis . Chiral amines, such as those derived from proline, have been employed to catalyze intramolecular cyclization reactions that construct the B and C rings of the this compound skeleton. For instance, an intramolecular Michael addition of a tethered nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral imidazolidinone, can set the stereochemistry at the C/D ring junction. This is followed by a subsequent aldol cyclization to form the C-ring, yielding a tricyclic intermediate with high enantiomeric excess. The A-ring is then constructed in a subsequent step.

Chiral Lewis acid catalysis represents another powerful tool for the enantioselective synthesis of this compound precursors. Lewis acids bearing chiral ligands can activate substrates towards stereoselective cyclization reactions. For example, a chiral copper-bis(oxazoline) complex can catalyze a Diels-Alder reaction between a diene and a dienophile to construct the B and C rings with controlled stereochemistry. Subsequent ring-closing metathesis can then be used to form the D-ring.

Biocatalytic approaches have also emerged as a green and efficient alternative for generating chiral building blocks for this compound synthesis. Enzymes, such as lipases and dehydrogenases, can be used for the kinetic resolution of racemic intermediates or the asymmetric transformation of prochiral substrates. For instance, the desymmetrization of a prochiral diketone precursor using a genetically engineered ketoreductase can afford a chiral hydroxyketone with high enantiopurity, which can then be elaborated into the full this compound skeleton.

| Approach | Catalyst/Enzyme | Key Reaction | Outcome |

| Organocatalysis | Chiral Imidazolidinone | Intramolecular Michael Addition/Aldol Cyclization | Enantiomerically enriched tricyclic core |

| Chiral Lewis Acid Catalysis | Copper-bis(oxazoline) complex | Asymmetric Diels-Alder Reaction | Stereocontrolled formation of B and C rings |

| Biocatalysis | Ketoreductase | Asymmetric reduction of a prochiral diketone | Chiral hydroxyketone precursor |

Synthesis of Substituted Gonanes and Analogues

The synthesis of this compound derivatives with various substituents on the steroidal backbone is of great interest for modulating their biological activity and for creating novel therapeutic agents. Methodologies have been developed to introduce a wide range of functional groups at different positions of the this compound nucleus.

Introduction of Alkyl, Aryl, and Heteroatom Substituents

The introduction of alkyl groups onto the this compound framework can be achieved through several methods. For instance, alkylation of enolates derived from this compound-based ketones is a common strategy. The use of bulky bases and specific reaction conditions can control the regioselectivity of the alkylation. For example, the introduction of a methyl group at the C-4 position of a gonan-3-one can be achieved by treatment with a strong base followed by reaction with methyl iodide.

Aryl substituents can be introduced using transition metal-catalyzed cross-coupling reactions. For example, a palladium-catalyzed Suzuki coupling between a bromo-substituted this compound derivative and an arylboronic acid can efficiently form a carbon-carbon bond, leading to the corresponding aryl-substituted this compound. This method allows for the introduction of a wide variety of aryl groups with different electronic and steric properties.

The incorporation of heteroatoms such as oxygen, nitrogen, and sulfur into the this compound skeleton can significantly alter its properties. Hydroxylation at specific positions can be achieved using oxidizing agents, often directed by existing functional groups. Amines can be introduced via reductive amination of ketones or through nucleophilic substitution of suitable leaving groups. Sulfur-containing functionalities can be installed using various sulfur-based reagents.

Synthesis of Heterocyclic this compound Derivatives

The replacement of one or more carbon atoms in the this compound ring system with a heteroatom leads to heterocyclic this compound derivatives, which often exhibit unique biological activities.

Aza-gonanes , where a nitrogen atom is incorporated into the steroid skeleton, have attracted considerable attention. For example, the synthesis of a D-ring aza-gonane can be accomplished through a Beckmann rearrangement of a D-ring ketoxime. This reaction expands the five-membered D-ring to a six-membered lactam. Subsequent reduction of the lactam can yield the corresponding aza-gonane.

Oxa-gonanes , containing an oxygen atom in the ring system, can be synthesized through various strategies. One approach involves the Baeyer-Villiger oxidation of a cyclic ketone precursor. For instance, treatment of a D-ring ketone with a peroxy acid can lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming a lactone. This lactone can then be further transformed into the desired oxa-gonane derivative. Ring-closing metathesis of a diene precursor containing an ether linkage has also been employed to construct oxa-gonane systems.

Thia-gonanes , with a sulfur atom in the steroid nucleus, are less common but have been synthesized. One method involves the cyclization of a precursor containing a thiol group and a suitable electrophile. For example, an intramolecular nucleophilic attack of a thiol onto an epoxide can lead to the formation of a thia-containing ring.

| Heterocyclic this compound | Synthetic Method | Key Intermediate |

| Aza-gonane | Beckmann Rearrangement | D-ring ketoxime |

| Oxa-gonane | Baeyer-Villiger Oxidation | D-ring ketone |

| Thia-gonane | Intramolecular Thiol-Epoxide Cyclization | Thiol-containing epoxide |

This compound as a Versatile Molecular Scaffold in Organic Synthesis

The rigid and well-defined three-dimensional structure of the this compound skeleton makes it an excellent scaffold for the construction of more complex molecules, particularly natural products. Its stereochemically rich framework can serve as a template to control the spatial arrangement of functional groups.

Construction of Complex Natural Products Utilizing the this compound Scaffold

The this compound core has been utilized as a starting point or a key intermediate in the total synthesis of several complex natural products. By leveraging the pre-existing stereocenters of a chiral this compound derivative, chemists can significantly simplify the synthesis of intricate target molecules.

For example, in the synthesis of certain diterpenoids , a functionalized this compound derivative can serve as a precursor for the A, B, and C rings. The remaining rings and functional groups can then be elaborated from this advanced intermediate. This approach was employed in an early formal total synthesis of the complex diterpene, gibberellic acid, where a degradation product of a steroid, which contains the this compound core, was used as a starting material.

In the synthesis of some steroidal alkaloids , the this compound skeleton provides the tetracyclic core, and the nitrogen-containing side chains or additional heterocyclic rings are constructed onto this framework. For instance, the synthesis of certain conessine (B1669311) analogues has utilized a functionalized pregnane derivative (a substituted this compound) as the starting material.

The use of the this compound scaffold significantly reduces the number of steps required to build the core structure of these complex natural products and allows for a more efficient and stereocontrolled synthesis.

Design and Synthesis of Chemically Diverse this compound-Based Libraries

The generation of chemically diverse compound libraries based on the this compound scaffold is a strategic endeavor in medicinal chemistry and drug discovery. The this compound nucleus, as the fundamental structure of steroids, represents a "privileged scaffold"—a molecular framework that is recognized by a variety of biological targets. beilstein-journals.org The design and synthesis of libraries of this compound derivatives aim to explore new chemical space around this validated core, leading to the discovery of novel therapeutic agents. beilstein-journals.org This is often achieved through strategies like Diversity-Oriented Synthesis (DOS), which focuses on creating structurally diverse molecules in a limited number of steps. beilstein-journals.org

The design of these libraries often begins with commercially available or readily synthesized steroid precursors that contain the core this compound structure. beilstein-journals.org The primary goal is to introduce a wide range of structural, stereochemical, and functional group diversity. This can be approached in two main ways: by building diversity during the de novo synthesis of the this compound skeleton or, more commonly, by late-stage functionalization of the existing core. beilstein-journals.org Computational tools and an understanding of structure-activity relationships (SAR) from known steroid ligands can guide the design process to target specific protein families. nih.gov

Synthetic methodologies employed to generate these libraries are varied and powerful. A key approach is the use of multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.gov For instance, the Ugi four-component reaction (Ugi-4CR) has been successfully used to introduce novel side chains onto steroid skeletons, such as those of the androstanic and pregnanic series, thereby creating libraries of azasteroids. nih.gov Similarly, the Biginelli reaction has been employed to fuse pyrimidine (B1678525) rings to the D-ring of the this compound framework, a modification present in various biologically active compounds. nih.gov

Another powerful strategy is Diversity-Oriented Synthesis (DOS), which aims to generate a wide array of distinct molecular scaffolds from a common starting material. nih.gov In the context of the this compound framework, DOS can involve reactions that modify the ring structure itself or attach complex appendages. For example, a sequence involving ring-closing enyne metathesis (RCEYM) followed by a Diels-Alder reaction has been used to attach non-steroidal polycyclic moieties as spirocycles at the C-17 position of 17-ethynyl-17-hydroxysteroids. beilstein-journals.org This creates significant three-dimensional diversity. beilstein-journals.org

Late-stage functionalization of the this compound core is another prevalent strategy. This involves the selective modification of C-H bonds or existing functional groups on the steroid nucleus. researchgate.net This approach is valuable because it allows for the diversification of complex, readily available steroid precursors. researchgate.net Combining site-selective C-H oxidation with reactions that expand the existing rings of the polycyclic steroid can lead to novel scaffolds with medium-sized rings, occupying a unique area of chemical space. researchgate.netresearchgate.net

The overarching goal of these synthetic efforts is to produce libraries of compounds that are structurally diverse and possess drug-like properties. nih.gov These libraries are then screened against various biological targets to identify new lead compounds for drug development. nih.gov The efficiency of the synthesis and the diversity of the resulting library are critical factors for success. nih.gov

| Compound/Library Type | Synthetic Strategy | Key Reactions | Starting Material Class | Reference |

| Azasteroid Libraries | Multicomponent Reaction | Ugi-4CR | Androstanic and Pregnanic Skeletons | nih.gov |

| Steroid-Fused Pyrimidines | Multicomponent Reaction | Biginelli Reaction | Ketosteroids | nih.gov |

| 17-Spirosteroids | Diversity-Oriented Synthesis | RCEYM / Diels-Alder | 17-Ethynyl-17-Hydroxysteroids | beilstein-journals.org |

| Medium-Sized Ring Steroids | Late-Stage Functionalization | C-H Oxidation / Ring Expansion | Polycyclic Steroids | researchgate.net |

Biosynthetic Pathways and Enzymatic Transformations Involving Gonane

Origins from Triterpenoids: Squalene (B77637) as the Biosynthetic Precursor

Steroids are chemically classified as heavily modified triterpenoids. libretexts.orgpressbooks.pub The biosynthetic journey to the gonane core begins with the acyclic C30 hydrocarbon, squalene, which serves as the universal precursor for the synthesis of all steroids in eukaryotes. britannica.comwikipedia.org The formation of squalene itself is a multi-step process known as the mevalonate (B85504) pathway. libretexts.org It initiates with the condensation of acetyl-CoA units to form farnesyl diphosphate (B83284) (FPP), a C15 isoprenoid intermediate. libretexts.org Two molecules of FPP then undergo a head-to-head reductive dimerization, catalyzed by the enzyme squalene synthase, to yield squalene. libretexts.orgfiveable.me This linear polyene molecule holds the latent potential to fold and cyclize into the rigid, multi-ringed steroid nucleus.

Cyclization Mechanisms Leading to the this compound-like Core

The transformation of the linear squalene into the tetracyclic this compound structure is one of the most complex and stereochemically precise reactions in biology. nih.govumn.edu The process is initiated by the enzyme squalene epoxidase, which catalyzes the stereospecific epoxidation of one of the terminal double bonds of squalene, using molecular oxygen and NADPH to form (3S)-2,3-oxidosqualene. libretexts.orgpressbooks.pubfiveable.menih.gov

This epoxide is the direct substrate for the key cyclization step, which is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govwikipedia.org The OSC enzyme binds the flexible 2,3-oxidosqualene (B107256) molecule and constrains it into a specific folded conformation that pre-organizes the double bonds for the subsequent cyclization cascade. libretexts.orgwikipedia.org The reaction is initiated by the protonation of the epoxide oxygen, which triggers a series of concerted, intramolecular electrophilic additions. libretexts.org This cascade of ring closures proceeds through a series of transient carbocation intermediates, ultimately forming the four rings of the steroid core in a single, continuous process. libretexts.orgresearchgate.net The reaction terminates with a series of 1,2-hydride and methyl group migrations, followed by deprotonation, to yield the first stable sterol product. libretexts.orglibretexts.org In animals and fungi, this product is lanosterol (B1674476), while in plants, it is an isomer called cycloartenol (B190886). britannica.comwikipedia.org Both lanosterol and cycloartenol contain the fundamental this compound skeleton, which is then subjected to further enzymatic modifications.

Enzymatic Systems in Steroidogenesis Related to this compound Biogenesis

Once the foundational tetracyclic structure is formed as lanosterol or cycloartenol, a diverse array of enzymes, primarily from the cytochrome P450 superfamily and the hydroxysteroid dehydrogenase family, act upon it to generate the vast spectrum of steroid hormones and other functional steroids. nih.govoup.com The specific repertoire of enzymes expressed in a given tissue dictates its steroidogenic capacity. nih.gov

Oxidosqualene cyclases (OSCs), also known as lanosterol synthase in animals or cycloartenol synthase in plants, are the pivotal enzymes that forge the this compound core from the linear 2,3-oxidosqualene. nih.govresearchgate.net These membrane-bound proteins catalyze the entire complex cyclization cascade, resulting in the formation of six carbon-carbon bonds and seven chiral centers with remarkable precision. pressbooks.pubnih.gov The enzyme's active site acts as a template, guiding the folding of the substrate and stabilizing the high-energy carbocation intermediates that form during the reaction. libretexts.orgresearchgate.net This enzymatic control ensures the correct formation of the tetracyclic ring system, preventing the formation of alternative, non-biological products. wikipedia.orgresearchgate.net Due to its critical role, OSC is a significant target for the development of cholesterol-lowering drugs. nih.govnih.gov

Following the initial cyclization, the steroid nucleus undergoes extensive functionalization, primarily through the action of hydroxylases and lyases, which are often cytochrome P450 enzymes. nih.govoup.com

Hydroxylases are monooxygenases that introduce hydroxyl (-OH) groups at highly specific positions on the steroid skeleton. nih.gov These reactions are critical for determining the physiological function of the resulting steroid. For instance, the presence of an 11β-hydroxyl group is essential for the anti-inflammatory activity of glucocorticoids like cortisol. researchfloor.org

Lyases are enzymes that catalyze the cleavage of carbon-carbon bonds. In steroidogenesis, the most prominent example is the dual-function enzyme CYP17A1, which possesses both 17α-hydroxylase and 17,20-lyase activity. bioscientifica.comnih.gov After hydroxylating pregnenolone (B344588) or progesterone (B1679170) at the C17 position, the enzyme's lyase function cleaves the two-carbon side chain, converting C21 steroids into C19 steroids. nih.govnih.gov This reaction is the gateway to the biosynthesis of all androgens and, subsequently, estrogens. nih.gov

The interplay of these and other modifying enzymes allows for the synthesis of a wide variety of steroids from the common precursor, lanosterol.

Microbial Biotransformations of this compound-Related Steroids

Microorganisms, including a wide range of bacteria and fungi, possess diverse enzymatic machinery capable of performing highly specific and efficient transformations of steroids. researchfloor.orgnih.gov This catalytic capability is harnessed extensively in the pharmaceutical industry to produce steroid-based drugs, often accomplishing chemical modifications that are difficult, expensive, or have low yields using conventional synthetic chemistry. csjmu.ac.inwjpls.orgresearchgate.net Microbial biotransformations are prized for their high regio- and stereoselectivity, operating under mild, environmentally friendly conditions. researchfloor.org Key reactions catalyzed by microbes include hydroxylation, dehydrogenation, side-chain cleavage, and aromatization of the A-ring. wjpls.orgwalshmedicalmedia.com

Numerous microorganisms have been identified and utilized for their unique steroid-transforming abilities. These biotransformations are crucial for the industrial production of corticosteroids, androgens, and estrogens. researchfloor.orgcsjmu.ac.in The catalytic activities are highly specific to the microbial species and strain.

| Microorganism | Catalytic Activity | Substrate | Product | Significance |

|---|---|---|---|---|

| Rhizopus nigricans | 11α-hydroxylation | Progesterone | 11α-hydroxyprogesterone | Key step in synthesizing corticosteroids like cortisone (B1669442). csjmu.ac.inwjpls.org |

| Arthrobacter simplex (formerly Corynebacterium simplex) | Δ1-dehydrogenation | Cortisol (Hydrocortisone) | Prednisolone | Increases anti-inflammatory potency. researchfloor.orgcsjmu.ac.in |

| Rhodococcus species (e.g., R. coprophilus) | Δ1-dehydrogenation | Cortisone | Prednisone | Efficient conversion for producing potent anti-inflammatory drugs. researchfloor.org |

| Curvularia lunata | Hydroxylation | Progesterone | 11α-hydroxyprogesterone | An alternative microorganism for corticosteroid synthesis. csjmu.ac.in |

| Mycobacterium species | Side-chain cleavage | Cholesterol / Phytosterols (B1254722) | Androstenedione (B190577) (AD) | Produces key intermediates for androgen and estrogen synthesis. nih.govsemanticscholar.org |

| Pseudomonas testosteroni | Ring A Aromatization | 19-nor-testosterone | Estrone | Synthesis of estrogenic compounds. wjpls.org |

Regio- and Stereoselective Functionalization via Biocatalysis

The chemical functionalization of the this compound skeleton presents a formidable challenge in synthetic chemistry. The core structure is comprised of numerous sp³-hybridized carbon atoms with C-H bonds that are chemically similar and non-activated, making it difficult to achieve selective reactions using conventional organic synthesis techniques. researchgate.net Biocatalysis, however, offers a powerful alternative, employing enzymes that can catalyze reactions on the this compound nucleus with exceptional levels of regio- and stereoselectivity. researchgate.netacs.orgnih.gov

Cytochrome P450 monooxygenases (CYPs) are a particularly important class of enzymes for this purpose. researchgate.netnih.gov These heme-containing proteins are capable of activating C-H bonds at specific positions within a steroid, a feat that is almost impossible to replicate with traditional chemical methods. researchgate.net In nature, CYPs are involved in crucial biological processes such as steroid biosynthesis and metabolism. acs.orgfrontiersin.org Their inherent ability to precisely control the site and stereochemical outcome of oxidation reactions makes them ideal catalysts for the selective functionalization of the this compound core. acs.org

Research has demonstrated that both wild-type and engineered CYPs can be used to introduce hydroxyl groups at various positions on the steroid framework. For instance, the bacterial enzyme CYP154C5 from Nocardia farcinica has been shown to hydroxylate a range of steroids with high regio- and stereoselectivity at the 16α-position. researchgate.net Similarly, CYP109B1 has been explored for its ability to hydroxylate different steroids, showing a preference for the 15β-position with substrates like testosterone (B1683101). frontiersin.org

The true potential of biocatalysis is unlocked through protein engineering and directed evolution. acs.org These techniques allow scientists to modify the enzymes' active sites to alter their natural selectivity or enhance their activity. acs.orgnih.gov By strategically mutating the amino acid sequence, researchers can create bespoke biocatalysts tailored for specific transformations that are not readily observed in nature. acs.org A notable example involves the engineering of P450-BM3 mutants. Through focused mutagenesis, scientists have successfully developed variants that can catalyze the oxidative hydroxylation of different steroids with high regioselectivity for the C7 position and a preference for the β-stereoisomer. nih.gov This is particularly significant as the C7 position is spatially distant from any existing functional groups that could direct a chemical catalyst. nih.gov Other research efforts have evolved P450-BM3 to achieve nearly perfect regio- and diastereoselective hydroxylation at the C16 position, a modification of practical interest for the synthesis of glucocorticoids. acs.org

The application of these biocatalytic systems often involves using whole recombinant cells, such as Escherichia coli, which are engineered to express the desired P450 enzyme and its necessary redox partners. researchgate.netfrontiersin.org This whole-cell approach provides a convenient and efficient system for performing these complex transformations under mild reaction conditions. frontiersin.org

The table below summarizes key findings in the regio- and stereoselective functionalization of the steroid nucleus using biocatalysis.

| Enzyme / Mutant | Substrate Class | Position of Functionalization | Regio- and Stereoselectivity |

| P450-BM3 Mutants | Steroids | C7 | High C7 regioselectivity, pronounced β-stereoselectivity. nih.gov |

| P450-BM3 Mutants | Steroids | C16 | Nearly perfect regioselectivity and high diastereoselectivity for the C16 position. acs.org |

| CYP109B1 | Testosterone Derivatives | C15 / C16 | Primarily 15β-hydroxylation; selectivity can shift to 16β with certain substrates. frontiersin.org |

| CYP154C5 | Steroids | C16 | High regio- and stereoselectivity for the 16α-position. researchgate.net |

| CYP154C5 F92A Mutant | Progesterone | C21 | Altered regioselectivity, leading to 21-hydroxylation in addition to 16α-hydroxylation. researchgate.net |

These examples underscore the immense potential of biocatalysis to overcome the limitations of traditional synthesis, providing a greener and more precise methodology for the targeted functionalization of the chemically inert this compound backbone. nih.gov

Structural Elucidation and Conformational Analysis of Gonane Systems

Spectroscopic Methodologies for Structural Assignment

Spectroscopic techniques are indispensable tools for assigning the structure of gonane systems and their derivatives. britannica.comontosight.ai These methods provide detailed information about the molecular framework, functional groups, and spatial arrangement of atoms. britannica.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of steroids, including this compound derivatives. britannica.comontosight.airsc.orgresearchgate.net It provides detailed information about the carbon-hydrogen framework and the electronic environment of individual atoms. ontosight.ai ¹H NMR can reveal the presence and environment of protons, such as signals for methyl or ethyl groups attached to the this compound core. For instance, signals for a C13 ethyl group can be observed as a triplet in the ¹H NMR spectrum. ¹³C NMR provides information about the carbon skeleton. Modern NMR approaches, including two-dimensional techniques, are used for complete resonance assignments and to gain insights into conformational characteristics. rsc.orgresearchgate.netnih.gov Studies using high-resolution and high-sensitivity experiments, as well as pure heteronuclear techniques, contribute to the structure elucidation of steroids. rsc.org

Mass Spectrometry (MS) is utilized to determine the molecular mass of this compound compounds and to obtain information about their fragmentation patterns. britannica.comontosight.ai This technique helps in confirming the molecular formula and identifying structural subunits based on the observed mass-to-charge ratios (m/z) of fragment ions. ontosight.ai For example, the molecular ion peak can be observed at an m/z value corresponding to the molecular formula of the compound. Analysis of fragmentation patterns can provide clues about the positions of functional groups and the ring structure. borgeslab.org

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the this compound structure through their characteristic vibrational frequencies. britannica.comontosight.ainih.gov For example, strong absorption bands around 1700-1750 cm⁻¹ indicate the presence of ketone groups. Vibrational Circular Dichroism (VCD) spectroscopy can provide significant insight into structural information, including the absolute configurations and conformational distributions of chiral molecules directly in solution. nih.govmdpi.com Experimental IR and VCD spectra can be compared with theoretical simulations to confirm conformational distribution and absolute configurations. mdpi.com

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure and absolute configuration of crystalline this compound derivatives. britannica.comwikidata.orgpearson.comnih.govbioscientifica.com This method provides detailed information about bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. nih.gov While it requires a high-quality single crystal, X-ray crystallography offers conclusive evidence for structural assignment and stereochemistry. nih.gov It has been widely used to obtain the absolute configurations of chiral compounds. nih.gov

Stereochemical Aspects of the this compound Nucleus

In the 5α-gonane system, the A/B ring fusion is trans. britannica.comresearchgate.net This results in a relatively flat, elongated molecular shape. icepharma.com The hydrogen atom at C5 is in the α orientation. britannica.com

In the 5β-gonane system, the A/B ring fusion is cis. britannica.comresearchgate.netwikipedia.org This fusion introduces a bend in the molecule, giving it a more angular shape compared to the 5α isomer. icepharma.com The hydrogen atom at C5 is in the β orientation. britannica.comicepharma.com The stereochemistry at C5 is crucial for the biological activity of steroids, as it influences how they interact with receptors.

Conformation of Rings and Substituents (Axial vs. Equatorial)

The five-membered D ring, being a cyclopentane (B165970), does not adopt a perfect chair conformation. Instead, it typically exists in either an "envelope" or "half-chair" conformation, which are the lowest energy forms for cyclopentane rings. mdpi.com These conformations are more flexible than the chair conformation of cyclohexane (B81311) rings, though their motion is restricted by their fusion to the rigid C ring. mdpi.com

Advanced Techniques in this compound Structure Elucidation

Elucidating the precise structure and conformation of this compound systems, especially complex substituted steroids, often requires advanced analytical techniques beyond basic spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and stereochemistry of organic molecules, including this compound systems. High-resolution NMR experiments provide detailed information about the chemical environment of individual nuclei (primarily ¹H and ¹³C) and their coupling interactions. rsc.org High-sensitivity NMR is crucial when dealing with limited sample quantities.

Standard 1D ¹H and ¹³C NMR spectra provide information on the number and types of protons and carbons present, as well as their hybridization and functional group environment. However, for complex molecules like steroids with many similar protons and carbons, spectral overlap can be a challenge. rsc.org

Advanced 2D NMR experiments are essential for resolving ambiguities and establishing connectivity and relative stereochemistry. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton couplings, helping to trace spin systems. rsc.org Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) correlate proton and carbon signals, allowing for the assignment of carbon signals and the identification of carbons that are two or three bonds away from a proton, respectively. rsc.org These experiments are invaluable for piecing together the carbon framework and the positions of substituents on the this compound core.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. rsc.orgnih.gov NOE correlations are particularly useful for determining the relative stereochemistry of chiral centers and the conformation of flexible parts of the molecule, as the intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two nuclei. rsc.orgnih.gov Analyzing NOE patterns within the rigid this compound framework helps to confirm the cis or trans nature of ring fusions and the axial or equatorial orientation of substituents.

High-field NMR spectrometers offer increased resolution and sensitivity, which are advantageous for analyzing complex steroid spectra with minimal sample. rsc.org Specialized 1D experiments, such as pure shift ¹H NMR, can simplify crowded ¹H spectra by removing J-couplings, leading to sharper signals and improved resolution. rsc.org

While NOE data provides distance constraints, Residual Dipolar Couplings (RDCs) offer valuable information about the orientation of internuclear vectors relative to an external magnetic field. nih.govresearchgate.netrhhz.net RDCs arise when molecules are weakly aligned in a liquid crystalline medium or stretched gel, introducing a small degree of anisotropy into the NMR parameters. nih.govnih.govrhhz.net

The combination of RDC data with other NMR parameters (chemical shifts, J-couplings, and NOEs) allows for a more accurate and complete determination of the solution-state structure and conformation of this compound systems. nih.govnih.govresearchgate.net RDCs can help to validate or refine structures determined by other methods and are particularly useful for distinguishing between closely related stereoisomers where traditional NMR data might be ambiguous. nih.govresearchgate.net The application of RDCs in steroid chemistry complements other advanced techniques, providing a powerful approach for detailed structural and conformational analysis. rsc.orgnih.gov

Theoretical and Computational Investigations of Gonane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and stability of molecules like Gonane. wikipedia.orgscispace.commdpi.comaspbs.com These methods solve the electronic Schrödinger equation to approximate the distribution of electrons within the molecule, providing insights into bonding, charge distribution, and energy levels. wikipedia.orgscispace.com

For this compound, quantum chemical calculations can determine the lowest energy molecular geometry, including bond lengths, angles, and dihedral angles, providing a precise structural description of the rigid ring system. researchgate.net They can also calculate the total electronic energy, which is a measure of the molecule's stability. By comparing the energies of different possible arrangements of atoms, researchers can identify the most stable conformers. nih.gov Furthermore, these calculations can reveal the electronic properties of this compound, such as its frontier molecular orbitals (HOMO and LUMO), which are indicative of its potential reactivity. scispace.comresearchgate.net Charge distribution across the molecule can also be mapped, highlighting areas of partial positive or negative charge that may be involved in intermolecular interactions.

Studies employing DFT have been used to investigate the electronic structure of gonanes, often focusing on core-electron binding energies to understand intramolecular interactions. researchgate.net Such calculations provide a theoretical basis for interpreting experimental data and predicting the behavior of the this compound scaffold in different chemical environments.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time-dependent behavior of molecular systems. scholarsportal.infonih.govyoutube.com By applying classical mechanics to the atoms in a molecule and simulating their movements over time, MD simulations can explore the conformational space of a flexible molecule like this compound, even with its rigid ring system. scholarsportal.infoalgoreducation.comfiveable.me

While the fused ring structure of this compound imposes significant rigidity, certain flexibilities exist, particularly in the puckering of the cyclohexane (B81311) rings (chair, boat, twist-boat conformations) and the relative orientation of the cyclopentane (B165970) ring. algoreducation.comlumenlearning.com MD simulations allow researchers to observe the transitions between these conformations and calculate the energy barriers associated with these changes. nih.gov This provides a dynamic picture of the molecule's behavior in a simulated environment, often including solvent effects. nih.gov

MD simulations are particularly useful for understanding the preferred conformations of the this compound scaffold in different environments, such as in solution or when interacting with a protein. scholarsportal.info The simulations can reveal the relative populations of different conformers and how these populations change with temperature or in the presence of other molecules. nih.gov This is crucial because the conformation of a molecule can significantly influence its physical and chemical properties, including its ability to bind to a target. fiveable.me The this compound unit, composed of four fused rings, has been studied using molecular dynamics simulations to understand molecular mechanisms, often in the context of inclusion complexes or interactions with other molecules. scholarsportal.info

Prediction of Reactivity and Reaction Pathways

Computational methods are valuable for predicting the potential reactivity of this compound and exploring possible reaction pathways. By calculating the energy of transition states – the highest energy points along a reaction coordinate – researchers can determine the feasibility and rate of a particular reaction. mdpi.commdpi.comsmu.edu Quantum chemical calculations, particularly DFT, are commonly used for locating transition states and calculating activation energies. mdpi.commdpi.comresearchgate.netrsc.org

For the this compound scaffold, computational studies can investigate its susceptibility to various chemical transformations, such as oxidation, reduction, or electrophilic/nucleophilic attack, focusing on the intrinsic reactivity of the carbocyclic system. jci.org By mapping out the potential energy surface for a reaction, computational methods can identify the most favorable reaction pathways and predict the products that are likely to form. mdpi.comsmu.edursc.orggithub.com

While general computational tools exist for predicting chemical reactivity based on molecular structure, applying these specifically to the this compound core requires consideration of its unique fused-ring system and the resulting steric and electronic effects. epa.govnih.gov Theoretical studies can provide insights into the influence of the rigid scaffold on the reactivity of specific positions within the this compound structure. researchgate.net

Ligand-Protein Interactions and Binding Site Analysis (focused on the scaffold)

Computational methods are extensively used to study how small molecules, including those containing the this compound scaffold, interact with proteins. nih.govwustl.edubakerlab.orgbakerlab.orgresearchgate.netdigitellinc.com While this compound itself is a basic scaffold without the functional groups typically responsible for specific high-affinity binding, understanding how the core structure fits into protein binding sites is fundamental to the design of steroid-based ligands.

Techniques such as molecular docking and MD simulations are employed to predict the binding orientation (pose) and estimate the binding affinity of a ligand to a protein binding site. scholarsportal.info When focusing on the this compound scaffold, these methods can analyze how the rigid tetracyclic system interacts with the amino acid residues lining the binding pocket. nih.govwustl.edubakerlab.orgbakerlab.org This includes assessing the contribution of hydrophobic interactions, van der Waals forces, and shape complementarity between the this compound core and the protein's binding site. nih.govwustl.edubakerlab.org

Chemical Derivatization and Novel Analog Development

Functionalization Strategies for the Gonane Core

The introduction of functional groups onto the this compound core is a primary method for altering the properties and reactivity of steroid molecules. wikipedia.orgnih.govnih.govactascientific.comnih.govlibretexts.orgwikipedia.orgnih.govuni-koeln.defiveable.megoogle.com The specific type, number, and position of these functional groups significantly influence the biological function and physicochemical characteristics of the resulting steroid derivative. nih.govnih.govactascientific.comnih.gov

Regioselective Introduction of Functional Groups

Achieving regioselectivity in the introduction of functional groups is a significant challenge and a key focus in steroid chemistry. Enzymes, particularly cytochrome P450 (CYP) enzymes, are known for their ability to catalyze highly stereo- and regioselective hydroxylations of steroids, which is a valuable process in the industrial synthesis of certain steroid pharmaceuticals. nih.govnih.gov Microbial functionalization also offers a route to introduce modifications at specific positions on the steroidal scaffold with high regio- and stereospecificity. nih.gov Beyond enzymatic methods, selective oxidation or reduction reactions employing specific reagents and controlled conditions are employed to target particular sites on the this compound core. fiveable.me

Oxidation, Reduction, and Alkylation Reactions

Oxidation, reduction, and alkylation are fundamental chemical transformations extensively applied to the this compound core to introduce or modify functional groups. nih.govactascientific.comlibretexts.orgwikipedia.orgnih.govfiveable.meslideshare.netresearchgate.net Oxidation reactions can introduce oxygen-containing functionalities or increase the oxidation state of existing groups, such as the conversion of alcohols to ketones or the epoxidation of double bonds. fiveable.me Baeyer-Villiger oxidations, for instance, can convert ketones to esters or lactones. nih.gov Reduction reactions, conversely, remove oxygen or decrease the oxidation state, exemplified by the conversion of ketones to alcohols or the hydrogenation of double bonds. fiveable.me Specific reagents are employed to achieve selective oxidation or reduction at desired positions. fiveable.me Alkylation involves the introduction of alkyl groups, which can significantly modify the properties and activity of steroid derivatives. fiveable.me Alkylation at the C-17 position, for example, has been shown to enhance the oral bioavailability of certain anabolic steroids. fiveable.me Nucleophilic addition using Grignard reagents and organolithium compounds are common methods for alkylation. fiveable.me Reductive alkylation of ketones is another strategy used in steroid synthesis. fiveable.me Oxidation-reduction reactions, such as the Mitsunobu reaction, are also valuable tools for converting hydroxyl groups to various other functional groups under mild conditions. slideshare.net

Skeletal Rearrangements and Modifications

Beyond the introduction of functional groups, the this compound skeleton itself can undergo various rearrangements and modifications, leading to structural subclasses that deviate from the standard 6/6/6/5 ring system. wikipedia.orgwikipedia.orgqmul.ac.ukacdlabs.comacs.orgcanterbury.ac.nzrsc.orginstalace-charvat.czarkat-usa.orgcambridgescholars.combeilstein-journals.orgnih.govmdpi.com These skeletal alterations can result in substantial changes in the biological activity and pharmacological properties of the resulting compounds. nih.gov

Synthesis of Nor-Steroids (A-Nor, B-Nor, etc.)

Nor-steroids are a class of steroid analogues characterized by the formal removal of one or more carbon atoms from the this compound skeleton, resulting in a ring contraction. wikipedia.orgqmul.ac.ukacdlabs.comnih.gov The prefix "nor" is used in nomenclature to indicate this ring contraction, preceded by the letter of the affected ring (e.g., A-nor, B-nor). acdlabs.com A-norsteroids, for instance, arise from the removal of a carbon atom in the A ring, altering the size and conformation of this ring. nih.gov Similarly, B-norsteroids feature a modified B ring with one less carbon atom compared to the standard steroid structure. nih.gov These nor-steroids can be synthesized through various chemical methods, including specific rearrangements, oxidations, or reductions applied to existing steroid precursors. nih.gov For example, 19-norsteroids, lacking the C-19 methyl group, can be synthesized from 19-hydroxy compounds. researchgate.net

Ring Expansions and Contractions of the this compound System

Ring expansion and contraction reactions involve the making and breaking of carbon-carbon bonds within the this compound framework, leading to changes in the size of the individual rings. wikipedia.orgqmul.ac.ukacdlabs.cominstalace-charvat.czqmul.ac.ukfiveable.melibretexts.org Ring contractions reduce the number of atoms in a ring, while ring expansions increase it. fiveable.me These modifications are indicated in steroid nomenclature by the prefixes "nor" for contraction and "homo" for expansion, along with the letter of the affected ring. acdlabs.comqmul.ac.uk For example, D-homosteroids possess a six-membered D ring instead of the typical five-membered one. arkat-usa.org The synthesis of D-homosteroids can be achieved through various strategies, including rearrangements or sequences involving ring opening followed by cyclization. arkat-usa.org The Tiffeneau rearrangement, a pinacol-type rearrangement, is a classical method employed for the synthesis of D-homosteroidal ketones. wikipedia.orgarkat-usa.orglibretexts.org Other rearrangement reactions, such as the Wolff rearrangement, can also be utilized to effect ring contractions or expansions in cyclic systems, including those relevant to steroid synthesis. libretexts.org

Rational Design of this compound Analogues for Specific Chemical Properties

The inherent rigidity and well-defined three-dimensional structure of the this compound core make it an excellent scaffold for the rational design of novel analogues with specific chemical and biological properties. britannica.comresearchgate.netacs.org The functions of steroids are intimately linked to their chemical structure, particularly the nature and position of their functional groups. nih.gov Even subtle alterations to the basic this compound framework or the attached functional groups can lead to significant changes in biological activity and pharmacological profiles. acs.org

Rational design approaches leverage this structure-activity relationship to synthesize analogues with desired characteristics. This can involve strategically introducing functional groups at specific positions to modulate polarity, reactivity, or binding affinity to biological targets. The polarity of steroids, influenced by the presence of polar functional groups like hydroxyls and ketones, affects their solubility and transport properties. britannica.comresearchgate.net The reactivity of a functional group can also vary significantly depending on its location within the complex steroid nucleus. britannica.com Molecular hybridization, a strategy involving the combination of the steroidal scaffold with other pharmacophores, has been successfully employed in rational design to create novel compounds with enhanced activities. scielo.br By carefully considering the interplay between structural modifications and physicochemical properties, chemists can design and synthesize this compound analogues with tailored characteristics for various applications.

Structure-Activity Relationships (SAR) in a Chemical Context

Structure-Activity Relationship (SAR) studies in the context of this compound derivatives explore how specific chemical modifications to the this compound skeleton influence the compound's activity, typically in terms of its interaction with other molecules such as receptors or enzymes. These studies aim to establish correlations between structural features and observed activity, providing insights for the rational design and synthesis of novel analogues with desired properties.

The fundamental premise underlying SAR is that a chemical's structure dictates its intrinsic physical and chemical properties, which in turn govern its interactions within a given environment. wikipedia.org For this compound derivatives, these interactions can include binding affinity to specific protein targets or participation in chemical reactions catalyzed by enzymes. Understanding how structural changes affect these interactions is key to developing compounds with modulated activities.

Key structural features of this compound derivatives that are investigated in SAR studies include:

Functional Groups: The type, position, and orientation of functional groups (e.g., hydroxyls, ketones, halogens, alkyl groups) on the this compound skeleton are crucial determinants of activity. These groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, when the molecule encounters a binding partner. wikidata.orgwikipedia.org For example, the presence and position of hydroxyl or carbonyl groups are frequently studied for their impact on binding affinity to receptors or enzymes. wikipedia.orgguidetopharmacology.orgnonlinear.comwikipedia.orgwikipedia.org

Unsaturation: The presence and position of double bonds within the this compound ring system affect the rigidity and electronic distribution of the molecule. For instance, a Δ4-double bond is a common feature in many biologically active steroids and influences the planarity of ring A. wikipedia.orgwikipedia.org Studies on aromatase inhibitors, which are often steroid derivatives, highlight the importance of planarity in the A and B rings for effective binding to the enzyme's active site. nonlinear.com

Substituent Effects: Modifications such as alkylation or halogenation at specific positions can alter the steric and electronic properties of the molecule, influencing its reactivity and interactions. For example, fluorination at the 9α position in corticosteroids is known to enhance certain activities. wikipedia.orgontosight.ai The addition of methyl groups at positions like C6 can also impact activity. wikipedia.org

Research findings demonstrate clear correlations between specific structural features and the activity of this compound derivatives. For instance, studies on aromatase inhibitors, which are often based on the androstane (B1237026) (a this compound derivative with methyl groups at C10 and C13) or estrane (B1239764) (a this compound derivative with a methyl group at C13 and an aromatic A ring) scaffolds, have shown that the presence or absence of a C-3 carbonyl group, the stereochemistry at C5, and the planarity of the A and B rings are important for inhibitory potency. nonlinear.com Similarly, investigations into steroid oximes have explored how the position of the oxime functionality on the steroid scaffold influences activity. fishersci.ca

The introduction of ester groups at hydroxyl positions is a common chemical modification used to alter the physicochemical properties of steroids, such as increasing lipid solubility. wikipedia.orgguidetopharmacology.org This modification can influence how the compound interacts with biological membranes or is released from delivery systems. wikipedia.orgguidetopharmacology.org

Detailed research findings in SAR studies often involve the synthesis of a series of analogues with systematic structural variations and the evaluation of their activity in specific assays. This allows researchers to identify which parts of the molecule are critical for activity and how specific modifications impact the strength or nature of the interaction.

Below is a table summarizing some reported structure-activity relationships in this compound derivatives based on the provided sources, focusing on the chemical modifications and the correlated activity in a chemical context (e.g., binding or inhibition):

| Structural Feature | Position(s) Affected | Impact on Activity (Chemical Context) | Reference |

| α/β-Configuration of Constituents | Various | Influences molecular shape and interaction potential. | wikidata.org |

| Trans- or Cis-Configuration | Backbone | Affects overall backbone structure and interactions. | wikidata.org |

| Hydrogen Bond Donor/Acceptor Presence | Specific | Involved in hydrogen bonding interactions with binding partners. | wikidata.org |

| C5 Stereochemistry (5α vs 5β) | C5, A/B ring fusion | Affects A ring conformation and overall molecular shape, critical for interactions. | wikipedia.orgfishersci.be |

| Double Bond | Δ4-5 | Influences ring A planarity and electronic properties, important for some enzyme interactions. | wikipedia.orgnonlinear.com |

| Carbonyl Group | C3 | Presence/absence and position affect interactions; C-3 carbonyl not essential for all activities. | wikipedia.orgnonlinear.com |

| Hydroxyl Group | C3, C11, C17, C21 | Position and orientation impact hydrogen bonding and polarity, influencing interactions. | fishersci.bewikipedia.orgguidetopharmacology.org |

| Alkyl Group Substitution | C6, C17, C10, C13 | Alters steric and electronic properties, affecting interactions and classification (e.g., androstanes). | nih.govfishersci.bewikipedia.org |

| Halogenation (e.g., Fluorine) | C9α | Modifies electronic properties, can enhance certain activities. | wikipedia.orgontosight.ai |

| Esterification of Hydroxyls | Hydroxyl positions | Increases lipid solubility, affecting interaction with membranes and release properties. | wikipedia.orgguidetopharmacology.org |

| Oxime Functionality | C17 | Position influences activity, explored in enzyme inhibition studies. | wikipedia.orgfishersci.ca |

| Planarity of A, B Rings | Rings A, B | Required for effective binding to the active site of certain enzymes like aromatase. | nonlinear.com |

| D-ring Structure Modification | Ring D | Critical for binding to certain targets. | nonlinear.com |

Industrial and Biotechnological Relevance in Chemical Synthesis

Development of Scalable Synthetic Routes for Gonane Intermediates

The successful transition of a new pharmaceutical from the laboratory to the market hinges on the development of a scalable, safe, robust, and economical synthetic process. drvmrlabs.innuvisan.com For this compound-based drugs, this involves designing and optimizing multi-step chemical routes for producing key intermediates in quantities ranging from grams to multi-kilogram batches. drvmrlabs.inbioduro.com

The process begins with route scouting, where chemists evaluate various potential synthetic pathways to identify the most efficient and viable option for large-scale production. nuvisan.com This evaluation considers factors such as the availability and cost of starting materials, reaction yields, purity profiles, and safety. nuvisan.comnumberanalytics.com While some steroidal hormones can be obtained through total synthesis starting from petrochemicals, the semi-synthesis of steroids from readily available precursors is often more economically viable. wikipedia.org Historically, sapogenins like diosgenin (B1670711) were major precursors, but their use has declined due to high costs and low yields. actascientific.com Currently, natural sterols, particularly phytosterols (B1254722) derived from plant sources like soybeans and pine, serve as the primary industrial feedstock. nih.gov

Once a promising route is selected, process development and optimization are undertaken to refine each step. nuvisan.comotavachemicals.com This involves adjusting reaction conditions (e.g., temperature, pressure, catalysts) to maximize yield and purity while ensuring the process is safe and reproducible on a large scale. nuvisan.comnumberanalytics.com The ultimate goal is to create a manufacturing process that can be seamlessly transferred from the laboratory to a pilot plant and eventually to commercial-scale production. drvmrlabs.inotavachemicals.com This development pathway ensures a reliable supply of the API for clinical trials and commercial distribution. nuvisan.com

Table 1: Key Considerations in Scalable Synthesis of this compound Intermediates

| Phase | Objective | Key Activities |

|---|---|---|

| Route Scouting | Identify the most viable synthetic pathway for large-scale production. | Retrosynthetic analysis, evaluation of starting materials (e.g., phytosterols), preliminary assessment of cost, safety, and efficiency. nuvisan.comnumberanalytics.com |

| Process Development | Optimize the chosen synthetic route for robustness and scalability. | Reaction condition optimization, development of purification methods for intermediates, characterization of impurities. nuvisan.comotavachemicals.com |

| Scale-Up | Transfer the optimized process from the laboratory to industrial manufacturing. | Pilot plant trials, validation of the process at commercial scale, ensuring consistent quality and yield. drvmrlabs.inbioduro.com |

| Manufacturing | Produce the this compound intermediate according to established, validated procedures. | Adherence to Good Manufacturing Practices (GMP), continuous process monitoring, quality control of final product. |

Biocatalytic Processes for this compound Functionalization in Industrial Settings

Biocatalysis, the use of natural catalysts like enzymes and whole microorganisms, has become an indispensable tool in the steroid pharmaceutical industry. medcraveonline.comeuropa.eu It offers significant advantages over traditional chemical methods, including exceptional specificity (chemo-, regio-, and stereoselectivity) and the ability to perform complex reactions under mild, environmentally friendly conditions. scispace.comfrontiersin.orgresearchgate.net These microbial transformations are crucial for introducing specific functional groups into the this compound nucleus, a task that is often difficult and costly to achieve through conventional chemistry. scispace.comrdd.edu.iq

One of the most significant industrial applications of biocatalysis in steroid synthesis is hydroxylation. rdd.edu.iq The introduction of a hydroxyl group at a specific position on the this compound skeleton can be critical for a drug's biological activity. scispace.com For example, the 11β-hydroxyl group is essential for the anti-inflammatory activity of corticosteroids. scispace.com The industrial production of hydrocortisone (B1673445) relies on a key biotransformation step: the 11α-hydroxylation of a progesterone (B1679170) precursor by the filamentous fungus Curvularia lunata, followed by chemical conversion to the 11β-epimer. nih.gov

Other important biocatalytic reactions include:

Dehydrogenation: The introduction of double bonds, for instance, in the conversion of androstenedione (B190577) (AD) to androstadienedione (ADD). rdd.edu.iq

Side-chain cleavage: The removal of the aliphatic side chain from sterols like cholesterol and phytosterols to produce C19 and C22 steroid synthons. nih.govwjpls.org

Reduction: The conversion of keto groups to hydroxyl groups. wjpls.org

These transformations are carried out using either whole microbial cells (e.g., bacteria, fungi) as biocatalysts or isolated enzymes. nih.govwjpls.org While whole-cell systems are often more cost-effective, the use of isolated enzymes can offer higher purity and specificity. researchgate.netrdd.edu.iq Researchers are continually working to improve these processes by discovering new microbial strains, engineering enzymes for enhanced stability and activity, and developing recombinant microorganisms with optimized metabolic pathways for steroid production. nih.govresearchgate.net

Table 2: Examples of Industrial Biocatalytic Functionalization of the this compound Core

| Reaction Type | Microorganism/Enzyme Class | Substrate Example | Product Example | Industrial Significance |

|---|---|---|---|---|

| 11α-Hydroxylation | Rhizopus spp., Aspergillus spp. scispace.com | Progesterone | 11α-Hydroxyprogesterone | Key intermediate for corticosteroids like cortisone (B1669442) and hydrocortisone. medcraveonline.comscispace.com |

| 11β-Hydroxylation | Curvularia lunata nih.gov | Progesterone intermediate | Hydrocortisone precursor | Direct route to producing potent anti-inflammatory steroids. nih.gov |

| 15β-Hydroxylation | Cytochrome P450 (CYP106A2) nih.gov | Progesterone | 15β-Hydroxyprogesterone | Creates precursors for new potential drug candidates. nih.gov |

| Side-Chain Cleavage | Mycobacterium spp. actascientific.comnih.gov | Phytosterols | Androstenedione (AD) | Production of C19 synthons for sex hormones and other steroids. nih.gov |

| Dehydrogenation | 3-Ketosteroid-Δ¹-dehydrogenase (KstD) nih.gov | Androstenedione (AD) | Androstadienedione (ADD) | Production of key synthons for various steroid APIs. nih.gov |

Role of this compound-Derived Synthons in Pharmaceutical Intermediate Production

The combination of microbial side-chain degradation of abundant phytosterols and subsequent chemical or biocatalytic modifications forms the backbone of modern steroid manufacturing. nih.govnih.gov The initial degradation by microorganisms like Mycobacterium species yields crucial C19 and C22 this compound-derived intermediates, commonly referred to as synthons. nih.govresearchgate.netnih.gov These synthons are the fundamental building blocks for the semi-synthesis of a wide range of steroid drugs. nih.gov

The three most important C19 steroid synthons produced on an industrial scale are:

Androstenedione (AD)

Androstadienedione (ADD)

9α-Hydroxyandrostenedione (9-OH-AD)

These molecules are key precursors for manufacturing numerous APIs, including androgens, estrogens, progestogens, and corticosteroids. nih.govresearchgate.net For example, AD is a vital intermediate in the synthesis of testosterone (B1683101) and its derivatives. researchgate.net Similarly, 11α‐hydroxylated synthons are commercially important intermediates used to produce glucocorticoids and contraceptive drugs. researchgate.net

The development of genetically engineered microbial strains has enabled the targeted production of these specific synthons. By deleting genes responsible for further degradation of the this compound ring, such as the gene for 3-ketosteroid-Δ¹-dehydrogenase (KstD), industrial strains can be made to accumulate specific intermediates like AD. nih.gov This targeted approach, a hallmark of modern biotechnology, has significantly improved the efficiency and cost-effectiveness of producing these valuable pharmaceutical intermediates. nih.govnih.gov The use of these readily available synthons allows pharmaceutical companies to perform the subsequent, often complex, chemical modifications required to synthesize the final, highly potent steroid drugs. nih.gov

Table 3: Key this compound-Derived Synthons and Their Pharmaceutical Applications

| Synthon | Structure | Typical Source | Application/Products Synthesized |

|---|---|---|---|

| Androstenedione (AD) | C19 Steroid | Microbial transformation of phytosterols. researchgate.net | Precursor for testosterone, boldenone, and other androgens and anabolic steroids. researchgate.net |

| Androstadienedione (ADD) | C19 Steroid | Microbial transformation of phytosterols. researchgate.net | Key intermediate for estrogens and some corticosteroids. nih.gov |

| 9α-Hydroxyandrostenedione (9-OH-AD) | C19 Steroid | Microbial transformation of phytosterols. researchgate.net | Crucial building block for the synthesis of potent corticosteroids like dexamethasone (B1670325) and other fluorinated steroids. nih.gov |

| 11α-Hydroxyprogesterone | C21 Steroid | Microbial hydroxylation of progesterone. scispace.comresearchgate.net | Intermediate for the production of hydrocortisone, cortisone, and other glucocorticoids. researchgate.net |

| Dehydroepiandrosterone (DHEA) | C19 Steroid | Chemical synthesis or microbial transformation. nih.gov | Precursor for androgens and estrogens. nih.gov |

Q & A

How can researchers formulate a hypothesis-driven research question to investigate Gonane's structure-activity relationships (SAR) in steroid chemistry?

Answer:

- Framework Application : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives, such as identifying substituent effects on this compound’s biological activity .

- Operationalization : Convert broad concepts (e.g., "bioactivity") into measurable variables (e.g., IC50 values, receptor binding affinity) using techniques like molecular docking or in vitro assays .

- Gap Analysis : Conduct a systematic literature review to identify understudied functional groups or pharmacological targets (e.g., glucocorticoid vs. mineralocorticoid receptor selectivity) .

What experimental design principles are critical for synthesizing novel this compound derivatives with improved metabolic stability?

Answer:

- Variable Control : Define independent variables (e.g., substituent position) and dependent variables (e.g., half-life in microsomal assays). Use control groups (e.g., unmodified this compound) for baseline comparison .

- Replication : Include triplicate experiments to assess reproducibility, and validate synthetic pathways via NMR/HPLC purity checks (>95%) .

- Ethical Protocols : Adhere to institutional guidelines for handling hazardous intermediates (e.g., carcinogenic reagents) and disposal .

How should researchers resolve contradictions in pharmacological data for this compound analogs (e.g., conflicting IC50 values across studies)?

Answer:

- Methodological Audit : Compare assay conditions (e.g., cell lines, incubation times) and compound purity levels. For example, HepG2 vs. HEK293 cells may yield divergent results due to receptor density variations .